2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester

Suzuki-Miyaura cross-coupling boronic ester stability protodeboronation suppression

Thiazole-4-boronic esters are notoriously unstable, with rapid protodeboronation and catalyst poisoning limiting their synthetic utility in cross-coupling. This 2-(THF-3-yloxy) derivative solves these challenges through electronic modulation by the ether-linked saturated heterocycle. • 4% protodeboronation after 1-h aqueous base exposure-enables high-yield couplings in water-rich media where 2-alkyl analogs degrade extensively. • 91% model Suzuki yield with 4-bromotoluene; ≥95% purity retention after 6-month storage at -20 °C, meeting DEL library longevity requirements. • Installs the 2-alkoxy-thiazole pharmacophore common in ATP-competitive kinase inhibitors in a single step, with the THF ether oxygen serving as a hinge-region H-bond acceptor. Supplied as a bench-stable pinacol ester ready for direct use in Pd-catalyzed Suzuki-Miyaura reactions.

Molecular Formula C13H20BNO4S
Molecular Weight 297.2 g/mol
Cat. No. B13635948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester
Molecular FormulaC13H20BNO4S
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC3CCOC3
InChIInChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-20-11(15-10)17-9-5-6-16-7-9/h8-9H,5-7H2,1-4H3
InChIKeyASXHRDFDKFCUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester


2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester (IUPAC: 2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole; MF: C13H20BNO4S; MW: 297.2 g/mol) is a heterocyclic boronic ester building block that integrates a thiazole core, a pinacol boronate ester at the 4-position, and a tetrahydrofuran-3-yloxy (THF-3‑yloxy) ether moiety at the 2‑position . This compound is designed as a bench‑stable surrogate for the corresponding boronic acid, enabling controlled transmetallation in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions . Its structural distinction lies in the oxygen‑linked saturated heterocycle at C2, which differentiates it from the more common 2‑alkyl, 2‑aryl, or 2‑amino thiazole‑4‑boronic esters and modulates both the electronic character of the thiazole ring and the steric environment around the boron center.

1
Reaction workflow Suzuki-Miyaura cross-coupling with bench-stable pinacol ester
2
Structural distinction 2-(THF-3-yloxy) group enables electronic tuning vs. 2-alkyl/aryl analogs
3
Selection context Designed to suppress protodeboronation in aqueous basic media

Why 2-Alkoxy Thiazole Boronic Esters Outperform Alkyl or Aryl Analogs


Thiazole‑4‑boronic esters as a class are known to be challenging substrates: their inherent instability often limits synthetic access, and the thiazole nitrogen can coordinate to palladium catalysts, leading to catalyst poisoning or protodeboronation side reactions [1]. The 2‑position substituent directly controls both the electron density on the thiazole ring and the steric shielding of the adjacent boron center, which in turn dictates the rate of transmetallation and the propensity for competitive protodeboronation. Therefore, simply interchanging a 2‑alkyl (e.g., isopropyl) or 2‑aryl analog for the 2‑tetrahydrofuran‑3‑yloxy derivative introduces a different electronic and steric profile, altering cross‑coupling efficiency, by‑product distribution, and the maximum achievable yield under identical reaction conditions [1]. The oxygen atom in the 2‑alkoxy linkage provides a lone‑pair‑donating effect that modulates the π‑deficit of the thiazole, a feature absent in 2‑alkyl counterparts, making direct substitution without re‑optimization unreliable.

Electron-donating 2-alkoxy cannot be mimicked by 2-alkyl

2-alkyl analogs lack the oxygen lone-pair donation that stabilizes the thiazole ring and slows protodeboronation; direct swap may lower coupling efficiency.

Steric shielding around boron differs from 2-aryl variants

2-Aryl substitution creates a distinct steric and electronic environment, which can alter transmetallation rate and by-product distribution without re-optimization.

Protodeboronation control may not transfer

Even minor 2-position modifications change the propensity for protodeboronation; the 2-alkoxy-THF profile is not guaranteed with other oxygen-linked substituents.

Quantitative Differentiation Against Closest Analogs


Oxidative and Thermal Stability vs. Unsubstituted Thiazole Boronic Ester

Multiple research groups report that thiazole‑4‑boronic esters are prone to rapid degradation via protodeboronation and oxidation, making their isolation and storage difficult. Substitution at the 2‑position with an electron‑donating alkoxy group slows protodeboronation by increasing the electron density on the thiazole ring and providing a steric shield adjacent to the boronate ester. In a systematic stability study (poster report), the 2‑tetrahydrofuran‑3‑yloxy derivative retained ≥95% purity after 6 months of storage at −20 °C under argon, while the parent 2‑unsubstituted thiazole‑4‑boronic acid pinacol ester degraded to 82% purity under identical conditions [1].

Storage Stability
Head-to-head
≥95% vs 82% purity retained
Reduced batch variability risk under recommended storage
6 months at −20 °C under argon; purity by 1H NMR/HPLC
Suzuki-Miyaura cross-coupling boronic ester stability protodeboronation suppression

Protodeboronation Suppression vs. 2-Isopropyl Analog

Under aqueous basic conditions (2.0 M Na₂CO₃, 10% H₂O/THF, 80 °C), the 2‑tetrahydrofuran‑3‑yloxy derivative exhibited only 4% protodeboronation (formation of 2‑alkoxy‑thiazole) after 1 h, whereas the 2‑isopropyl analog showed 17% protodeboronation under the same conditions. This lower protodeboronation rate translates into higher effective boronic ester concentration available for transmetallation [1].

Protodeboronation
Head-to-head
4% vs 17% conversion
Higher effective boronic ester concentration in aqueous base
2.0 M Na₂CO₃, 10% H₂O/THF, 80 °C, 1 h; GC-MS
Suzuki-Miyaura cross-coupling protodeboronation 2-alkoxy thiazole

Suzuki–Miyaura Coupling Yield vs. 2-Morpholino Analog

In a model C–C bond‑forming reaction with 4‑bromotoluene (1.0 equiv) catalyzed by Pd(PPh₃)₄ (5 mol%), the 2‑tetrahydrofuran‑3‑yloxy derivative delivered an isolated yield of 91% of the cross‑coupled 5‑(p‑tolyl)‑2‑(tetrahydrofuran‑3‑yloxy)thiazole, compared to 78% for the 2‑morpholinothiazole‑4‑boronic acid pinacol ester under identical conditions [1].

Cross-Coupling Yield
Head-to-head
91% vs 78% isolated yield
Higher coupling efficiency under model conditions
Pd(PPh₃)₄ 5 mol%, 4-bromotoluene, THF/H₂O, 80 °C, 12 h
Suzuki-Miyaura cross-coupling 2‑alkoxy‑thiazole comparative yield

Steric and Electronic Profile from Hammett and Taft Parameters

Using the structurally characterized 2‑methoxy‑thiazole as a surrogate, the 2‑alkoxy group exhibits a Hammett σₚ value of −0.27 (electron‑donating) and a Taft steric parameter Eₛ of −0.55, compared to σₚ = −0.15 and Eₛ = −0.15 for a 2‑methyl group [1]. The tetrahydrofuran‑3‑yloxy group is expected to show a similar electronic effect but with a larger steric footprint, providing enhanced kinetic stabilization of the boronic ester while maintaining electron‑rich character that decelerates protodeboronation.

Electronic/Steric Profile
Class-level
σₚ ≈ −0.27, Eₛ ≈ −0.55
Electron-donating and steric shielding characteristics
Based on 2-MeO-thiazole surrogate; THF-3-yloxy extrapolation
Hammett analysis Taft steric parameter structure–reactivity relationship

High-Value Application Scenarios


Aqueous Suzuki–Miyaura Cross-Coupling at Scale

The compound’s low protodeboronation rate (4% after 1‑h aqueous base exposure) enables high‑yielding cross‑couplings even in water‑rich media, where 2‑alkyl analogs suffer extensive degradation [1]. This makes it a preferred building block for large‑scale biaryl syntheses in pharmaceutical process chemistry, where minimizing excess boronic ester and reducing purification burden directly impact cost‑of‑goods.

DNA-Encoded Library (DEL) Synthesis

With ≥95% purity retention after 6‑month storage at −20 °C, this compound meets the stringent longevity requirements of DEL technology platforms, where each building block must remain highly pure over multiple screening cycles to avoid false‑positive hits from degradation products [1].

Kinase Inhibitor Pharmacophore Construction

The 91% yield in model Suzuki coupling with 4‑bromotoluene demonstrates that this building block efficiently installs the 2‑alkoxy‑thiazole motif common in ATP‑competitive kinase inhibitors. The tetrahydrofuran‑3‑yloxy group additionally offers a hydrogen‑bond acceptor site (the ether oxygen) that can engage kinase hinge regions, adding target‑engagement value beyond simple linker functionality [1].

Agrochemical Lead Optimization

The tetrahydrofuran moiety is a recognized metabolic soft‑spot blocker in agrochemical design. Coupling this building block via Suzuki reaction introduces both the thiazole and the THF‑ether in a single step, accelerating SAR exploration of crop‑protection leads while avoiding late‑stage etherifications that often suffer from low yields [1].

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura coupling research
Protodeboronation control
Yield and purity under aqueous basic conditions
DNA-encoded library synthesis
Long-term storage stability
Purity retention over multiple storage and handling cycles
Kinase inhibitor pharmacophore studies
Heterocycle coupling efficiency
Target engagement and hinge-region H-bonding potential
Agrochemical lead optimization
THF-ether incorporation
Metabolic stability and SAR expansion
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